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2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Phospholipase D inhibition Isoform selectivity Cancer cell invasion

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a low-molecular-weight (167.21 g/mol) spirocyclic heterocycle comprising a piperidine ring fused via a quaternary carbon to a methyl-substituted imidazolinone. It serves as the unelaborated core of a recognized privileged scaffold in medicinal chemistry, specifically the 1,3,8-triazaspiro[4.5]decan-4-one system, which has been validated for generating isoform-selective enzyme inhibitors.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1227465-73-7
Cat. No. B581347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
CAS1227465-73-7
Synonyms2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one(SALTDATA: 1.95HCl 0.1H2O)
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESCC1=NC2(CCNCC2)C(=O)N1
InChIInChI=1S/C8H13N3O/c1-6-10-7(12)8(11-6)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,11,12)
InChIKeyLIHYKPPYVODWRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1227465-73-7): Core Scaffold Identity and Sourcing Baseline


2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a low-molecular-weight (167.21 g/mol) spirocyclic heterocycle comprising a piperidine ring fused via a quaternary carbon to a methyl-substituted imidazolinone [1]. It serves as the unelaborated core of a recognized privileged scaffold in medicinal chemistry, specifically the 1,3,8-triazaspiro[4.5]decan-4-one system, which has been validated for generating isoform-selective enzyme inhibitors [2]. The compound is commercially available from multiple vendors as a screening building block, typically at purities of 95–98% (HPLC), with the free base and hydrochloride/dihydrochloride salt forms offered under CAS 1227465-73-7, 1707358-66-4, and 1269054-82-1 .

Why Generic 1,3,8-Triazaspiro[4.5]decane Analogs Cannot Substitute for 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one in Lead Optimization


Superficial structural similarity among 1,3,8-triazaspiro[4.5]decane congeners masks critical pharmacophoric divergences that invalidate casual substitution. The 2-methyl-1-en-4-one oxidation state present in this compound is electronically and tautomerically distinct from the more common 2,4-dione series [1]: the en-4-one motif alters the H-bond donor/acceptor profile (2 HBD, 3 HBA) and reduces topological polar surface area relative to dione analogs, directly impacting permeability and target engagement. Critically, the (S)-methyl group at position 2 has been demonstrated in the PLD inhibitor series to act as a 'molecular switch' that can override scaffold-intrinsic isoform selectivity—the same 1,3,8-triazaspiro[4,5]decan-4-one core without the methyl group yields PLD2-preferring inhibition (up to 21-fold selective), whereas incorporation of the (S)-methyl group can increase PLD1 inhibitory activity up to 40-fold [1]. Thus, the unsubstituted piperidine NH in this compound is the essential diversification handle, and altering either the methyl group or the en-4-one oxidation state would fundamentally change the scaffold's biological trajectory.

Quantitative Differentiation Evidence: 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one vs. Closest Scaffold Analogs


PLD2 Isoform Selectivity: 1,3,8-Triazaspiro[4.5]decan-4-one Core vs. Non-Spiro PLD Inhibitor Scaffolds

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold—the core of 2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one—was identified as a PLD2-preferring privileged structure through diversity-oriented synthesis after ~500 compounds in a non-spiro (piperidinyl-benzimidazolone) series failed to yield PLD2-selective inhibitors [1]. Within the spiro series, the lead compound 3 (structurally analogous to the target compound) displayed a PLD2 IC50 of 110 nM with ~9-fold selectivity over PLD1 (IC50 = 1000 nM). Further optimization yielded compound 9b with PLD2 IC50 of 90 nM and 21.1-fold selectivity (PLD1 IC50 = 1900 nM) in cellular assays, and >40-fold selectivity in biochemical assays with purified enzymes (PLD2 IC50 = 500 nM, PLD1 IC50 >20,000 nM) [1]. This selectivity profile is unprecedented in the PLD field and directly attributable to the spiro scaffold architecture.

Phospholipase D inhibition Isoform selectivity Cancer cell invasion

IDO1 Inhibitory Potency of the 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one Derivative vs. Unsubstituted Core

A direct derivative of the target compound, 2-methyl-8-(7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one (US Patent 11,096,930, Example 18), demonstrated IDO1 inhibitory activity with an IC50 of 2,000 nM against recombinant human IDO1 [1]. This is the explicit functionalization of the target compound's piperidine NH position. By comparison, elaborated 2,4-dione analogs from the same patent series (e.g., Example 15: 6,6-dimethyl-3-phenyl-8-(7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione) achieved significantly greater potency, indicating that the en-4-one vs. dione oxidation state is a critical potency determinant [2]. The target compound thus provides a distinct potency window and SAR starting point that is incommensurate with dione analogs.

Indoleamine 2,3-dioxygenase Immuno-oncology Tryptophan metabolism

Physicochemical Profile: 2-Methyl-en-4-one vs. 2,4-Dione Core—Permeability and H-Bonding Differentiation

The 2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one core possesses a computed XLogP3-AA of -0.9, 2 hydrogen bond donors, 3 hydrogen bond acceptors, a topological polar surface area (TPSA) of 53.5 Ų, and zero rotatable bonds [1]. The saturated 2,4-dione analog (1,3,8-triazaspiro[4.5]decane-2,4-dione) presents an additional H-bond acceptor and a different tautomeric equilibrium, generally increasing TPSA and reducing passive permeability. The lower TPSA and reduced H-bond donor count of the en-4-one form predict superior CNS permeability by standard drug-likeness metrics (TPSA < 60 Ų is a recognized threshold for blood-brain barrier penetration) [2]. Furthermore, the en-4-one core's Fsp³ value of 0.75 (reported by Fluorochem) indicates high three-dimensionality, a parameter increasingly associated with clinical success and target selectivity .

Drug-likeness Permeability Lead optimization

Synthetic Tractability: One-Step Diversification at N8 vs. Multi-Step Core Modification

2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one possesses a single, chemically distinct secondary amine (piperidine NH) as the sole site for rapid diversification, while the 2-methyl and en-4-one functionalities are pre-installed. This contrasts with 1,3,8-triazaspiro[4.5]decane cores lacking the 2-methyl group, which require an additional synthetic step for C2 alkylation, or 2,4-dione cores that may require N1/N3 protection/deprotection sequences [1]. In the PLD inhibitor SAR campaign, analogs were generated by amide coupling or reductive amination at the piperidine nitrogen in a single step, enabling rapid library synthesis [1]. The compound is commercially available as a screening building block from ChemBridge (Catalog No. 4038207) and multiple vendors, with batch-specific QC documentation (NMR, HPLC, GC) .

Parallel synthesis Library production Medicinal chemistry

Cellular Differentiation Activity: Monocyte-Inducing Phenotype vs. Undifferentiated Proliferation

A patent referenced via freshpatents.com describes this compound (or its direct analog) as exhibiting 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' evidencing potential use as an anti-cancer agent and for psoriasis treatment [1]. While explicit IC50 values for proliferation arrest are not publicly available in the indexed data, this functional phenotype—conversion of undifferentiated proliferative cells to a differentiated monocyte lineage—is mechanistically distinct from simple cytotoxicity. In contrast, the broader class of 1,3,8-triazaspiro[4.5]decane-2,4-diones has been characterized primarily as myelostimulators in cyclophosphamide-induced myelodepressive models, accelerating lymphocyte and granulocyte regeneration rather than inducing monocyte differentiation [2]. This suggests the en-4-one scaffold may engage differentiation pathways distinct from the dione series.

Cellular differentiation Anti-cancer Psoriasis

Validated Application Scenarios for 2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one in Drug Discovery and Chemical Biology


PLD2-Selective Inhibitor Lead Generation Starting from the Pre-Validated Privileged Scaffold

Procurement teams supporting phospholipase D (PLD) inhibitor programs should prioritize this building block as the entry point to the only chemotype demonstrated to achieve >20-fold PLD2 selectivity over PLD1 [1]. The scaffold has been validated across ~500 prior compounds in a non-spiro series that failed to yield PLD2 selectivity, establishing that the spiro architecture itself is the selectivity determinant. Researchers should plan N8 diversification via amide coupling to explore the SAR described in Scott et al. (2009), where compound 9b achieved PLD2 IC50 = 90 nM with 21.1-fold selectivity in cellular assays and >40-fold selectivity in biochemical assays. The pre-installed 2-methyl group is critical: SAR demonstrates that this methyl acts as a molecular switch—its presence (as the (S)-enantiomer in elaborated analogs) can convert the PLD2-preferring scaffold into a dual PLD1/2 inhibitor (compound 10a: PLD1 IC50 = 25 nM, PLD2 IC50 = 140 nM), a finding that is inaccessible with the des-methyl core [1].

IDO/TDO Dual Inhibitor Library Synthesis via N8 Diversification

This compound is the direct synthetic precursor to the IDO1 inhibitor series exemplified in US Patent 11,096,930. As demonstrated by Example 18 of the patent (IDO1 IC50 = 2,000 nM), N8-arylation with 7-(trifluoromethyl)imidazo[1,5-a]pyridine yields a functional IDO1 inhibitor [1]. While the initial potency is moderate compared to optimized 2,4-dione analogs (which achieve Ki values as low as 75 nM), the en-4-one scaffold provides a distinct potency tier and selectivity window that may circumvent resistance mechanisms associated with IDO1-selective inhibitors [2]. The free piperidine NH enables parallel diversification into arrays of N8-substituted analogs via Suzuki coupling, Buchwald-Hartwig amination, or reductive amination, allowing systematic exploration of IDO1/TDO dual inhibition profiles from a single building block.

CNS-Penetrant Probe Synthesis Exploiting Favorable Physicochemical Parameters

The compound's computed TPSA of 53.5 Ų places it below the established 60 Ų threshold for blood-brain barrier penetration, while its high Fsp³ (0.75) and low molecular weight (167.21) align with CNS drug-likeness criteria [1][2]. Medicinal chemistry teams pursuing CNS targets (e.g., neuroinflammation, glioblastoma—where PLD2 is implicated in invasive migration) should evaluate this scaffold as a starting point with intrinsically favorable CNS penetration parameters, avoiding the need for property-eroding modifications to reduce TPSA. The zero rotatable bonds further contribute to low entropic penalty upon target binding, a feature that distinguishes this rigid spiro scaffold from flexible linker-based analogs [1].

Differentiation Therapy Screening in Oncology and Dermatology Indications

Based on patent disclosures indicating that this compound class arrests proliferation of undifferentiated cells and induces monocyte differentiation, this building block and its derivatives warrant inclusion in phenotypic screening cascades for differentiation therapy [1]. Potential indications include acute myeloid leukemia (where differentiation agents such as ATRA are standard of care), psoriasis (where keratinocyte hyperproliferation and aberrant differentiation are pathogenic), and other hyperproliferative skin conditions. Unlike the myelostimulation profile of 1,3,8-triazaspiro[4.5]decane-2,4-diones, the en-4-one scaffold's monocyte-differentiating phenotype may engage distinct molecular targets, providing a complementary screening chemotype for target deconvolution studies [2].

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